molecular formula C18H19ClN2O3S B4466885 N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE

N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE

Cat. No.: B4466885
M. Wt: 378.9 g/mol
InChI Key: CHFQQPAZBIRQJQ-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a significant structural feature in medicinal chemistry due to its biological activity

Properties

IUPAC Name

N-[4-chloro-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-20(25(2,23)24)15-7-8-17(19)16(11-15)18(22)21-10-9-13-5-3-4-6-14(13)12-21/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFQQPAZBIRQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where N-aralkylsulfonamides react with s-trioxane in the presence of a Preyssler heteropolyacid catalyst supported on silica . This method provides excellent yields and is widely used in the preparation of tetrahydroisoquinoline derivatives.

Chemical Reactions Analysis

N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include selenium dioxide for oxidation and hydrogen gas for reduction. The major products formed from these reactions are isoquinoline and decahydroisoquinoline derivatives.

Scientific Research Applications

N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and anti-tumor activity.

Comparison with Similar Compounds

N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE can be compared with other tetrahydroisoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE

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